

Introduction: The Versatile Scaffold of 4-Methoxybenzo[d]dioxole-5-carbaldehyde

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Compound of Interest

Compound Name:	1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
CAS No.:	5779-99-7
Cat. No.:	B041577

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The 4-methoxybenzo[d]dioxole-5-carbaldehyde core, a substituted benzodioxole, represents a privileged scaffold in medicinal chemistry. The benzodioxole moiety, characterized by a methylenedioxy bridge on a benzene ring, is found in numerous naturally occurring and synthetic bioactive molecules.^[1] Its lipophilic nature and the electronic properties conferred by the methoxy and carbaldehyde groups make it a versatile starting point for the synthesis of derivatives with a wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making this class of compounds a subject of intense research for drug discovery and development professionals.^[1]

This technical guide provides a comprehensive overview of the diverse biological activities of derivatives synthesized from the 4-methoxybenzo[d]dioxole-5-carbaldehyde template. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to validate these findings, offering field-proven insights for researchers in drug development.

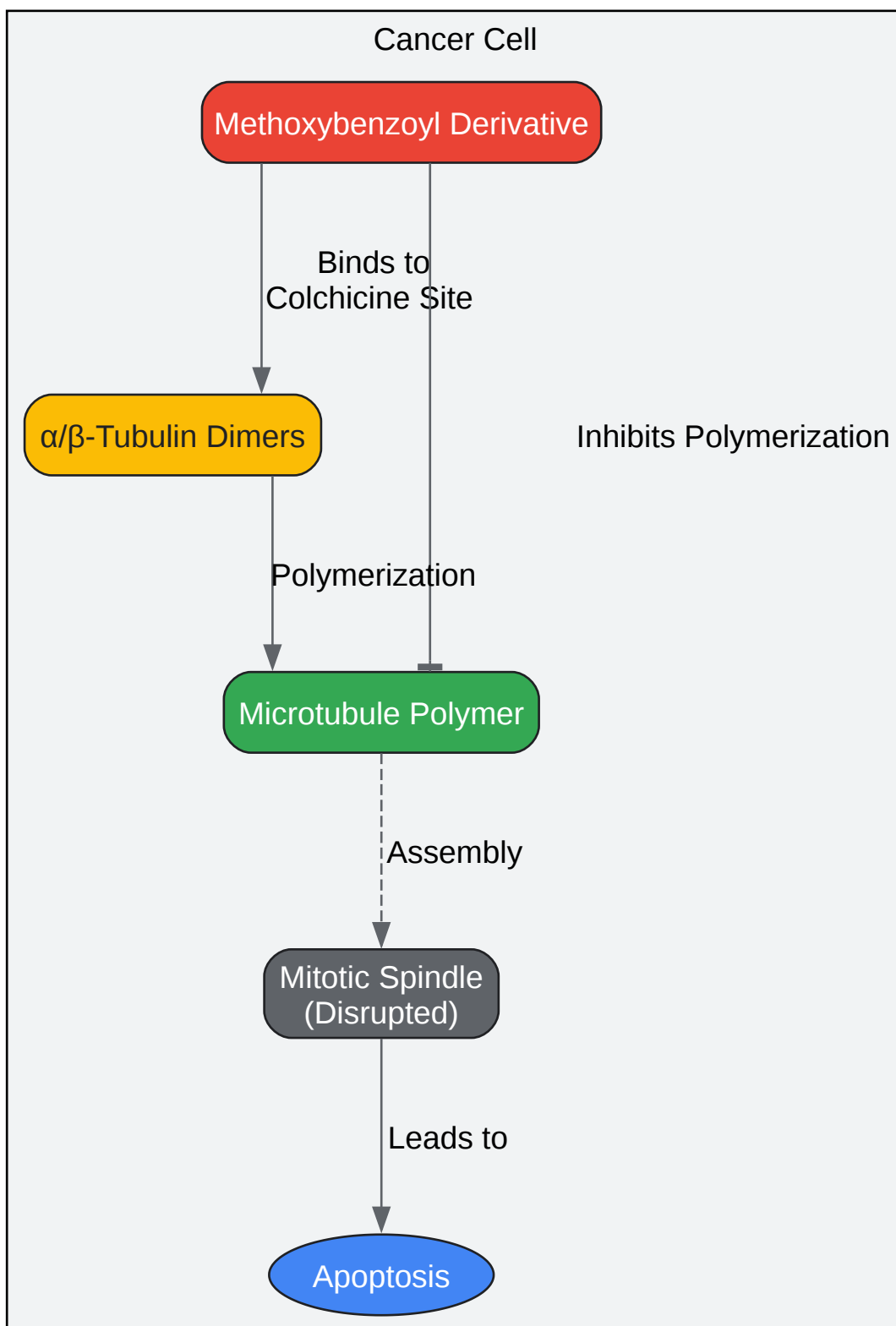
Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the benzodioxole family have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1] Research has focused on modifying the core structure to enhance potency and selectivity against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which methoxybenzoyl derivatives exert their anticancer effects is the disruption of microtubule dynamics.[2][3] Microtubules, polymers of α - and β -tubulin, are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptotic cell death.[3]

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed and found to target the colchicine binding site on tubulin, effectively inhibiting microtubule assembly.[2][3] This inhibition disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis, thereby halting cell proliferation.[2]



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Caption: Mechanism of tubulin polymerization inhibition by methoxybenzoyl derivatives.

Activity Against Colon Cancer Cells

Specific derivatives of the related natural product apiole (which shares the benzodioxole core) have demonstrated inhibitory effects against colon cancer cells (COLO 205).[4][5] This highlights the potential of this scaffold in developing treatments for gastrointestinal cancers. The structural similarity of these compounds to intermediates used in the synthesis of Coenzyme Q analogs suggests a potential link to cellular respiration and oxidative stress pathways, which are often dysregulated in cancer.[4][5]

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have revealed key structural features that influence the anticancer potency of these derivatives.

- "A" Ring (Methoxybenzoyl Moiety): The presence and position of methoxy groups on the benzoyl ring are critical for activity.
- "B" Ring (Heterocyclic Core): Replacing the central ring with alternatives like pyridine, thiophene, and furan has been shown to produce potent compounds.[2]
- Linker Group: The nature of the chemical bond connecting the "A" and "B" rings influences both potency and solubility. Introducing an -NH- linker, for instance, has generated highly active and water-soluble compounds.[2]

Table 1: Cytotoxicity of Methoxybenzoyl-Aryl-Thiazole Derivatives

Compound ID	Modifications	Target Cell Line	IC ₅₀ (nM)	Reference
SMART (1)	Thiazole Core	OVCAR-8	~10.1	[2]
9c	Pyridine "B" Ring	OVCAR-8	<10	[2]
45a	Phenyl Amino Thiazole	OVCAR-8	<10	[2]

| ATCAA | Lead Compound | Prostate Cancer | 700-1000 |[3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, COLO 205) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO_2 atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the test derivatives in the culture medium. Replace the existing medium with 100 μL of medium containing the test compounds at various concentrations (e.g., 0.01 μM to 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[6]
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO_2 .
- **MTT Addition:** Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogens

The aldehyde functional group at the 5-position of the core scaffold is a reactive handle for synthesizing Schiff bases, a class of compounds known for their broad-spectrum antimicrobial properties.[7][8]

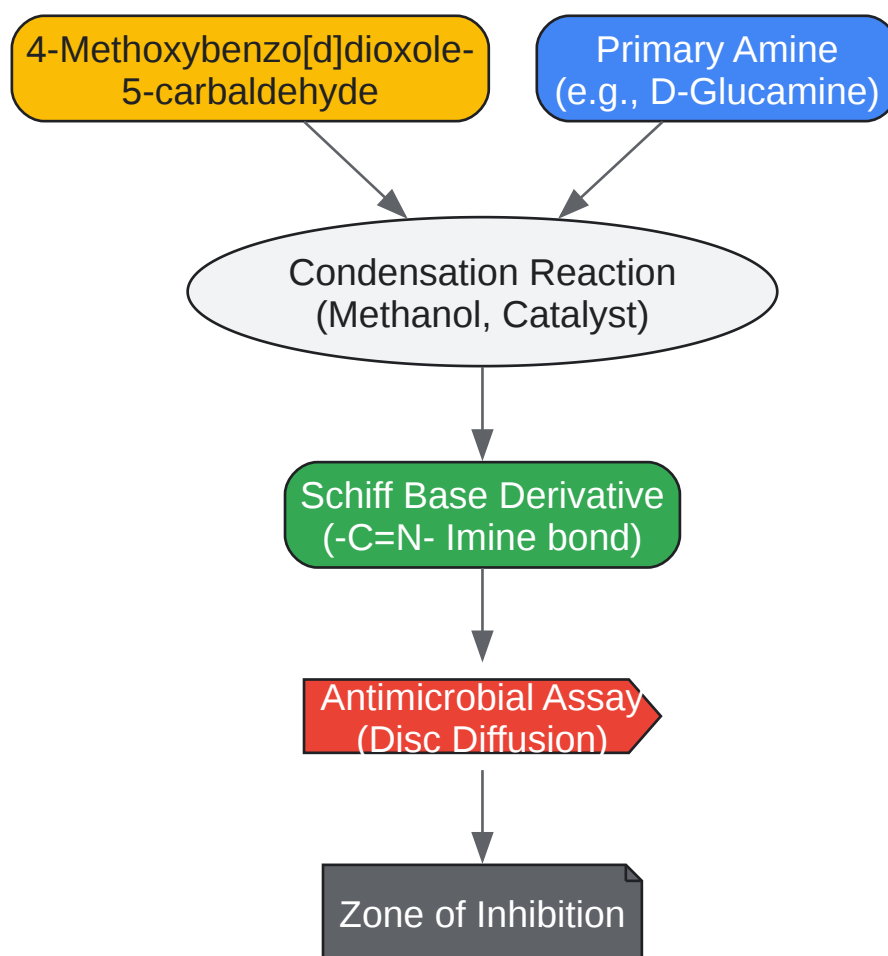
Mechanism of Action

Schiff bases derived from 4-methoxybenzo[d]dioxole-5-carbaldehyde are thought to exert their antimicrobial effects through multiple mechanisms. The lipophilic character of these molecules

allows them to penetrate microbial cell membranes more effectively.[9] The imine group (-C=N-) is a key pharmacophore that can interfere with cellular processes by chelating with metal ions essential for enzyme function or by interacting with proteins and DNA within the pathogen. [9]

Synthesis and Efficacy of Schiff Base Derivatives

Condensation of 4-methoxybenzo[d]dioxole-5-carbaldehyde with various primary amines (e.g., amino sugars, sulfonamides) yields Schiff bases with enhanced biological activity.[10] Studies on Schiff bases derived from the structurally similar 2-hydroxy-4-methoxybenzaldehyde have shown excellent antimicrobial and antiaflatoxicogenic potency.[10] These derivatives are effective against a range of foodborne pathogens and can reduce the production of aflatoxin B1 by *Aspergillus flavus*. [10]



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Caption: Experimental workflow for synthesis and testing of antimicrobial Schiff bases.

Experimental Protocol: Disc Diffusion Assay for Antibacterial Screening

This method provides a qualitative and semi-quantitative assessment of the antibacterial activity of synthesized compounds.

- **Media Preparation:** Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Allow the agar to solidify.
- **Inoculum Preparation:** Prepare a bacterial suspension (e.g., *Staphylococcus aureus*, *Escherichia coli*) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
- **Lawn Culture:** Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
- **Disc Application:** Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
- **Controls:** Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.^[7]
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Measurement:** Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases. Derivatives of benzodioxole and related benzaldehydes have demonstrated promising anti-inflammatory and analgesic (pain-reducing) properties.^{[11][12]}

Mechanism: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of key inflammatory mediators.[12] In cellular models, such as lipopolysaccharide (LPS)-activated macrophages, active derivatives have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory molecules. By inhibiting iNOS and COX-2, these compounds can reduce the inflammatory response.[12]

Table 2: Anti-inflammatory Activity of Benzaldehyde Analogs

Compound	Assay	Effect	Reference
4-Hydroxybenzaldehyde	Acetic Acid-Induced Permeability	Inhibitory Effect	[12]
4-Hydroxybenzaldehyde	LPS-activated Macrophages	Suppression of NO, iNOS, COX-2	[12]

| 2,4-Dihydroxybenzaldehyde | Carrageenan-Induced Air Pouch | Reduced Exudate Volume & Leukocytes|[12] |

In Vivo Validation

The efficacy of these compounds has been validated in animal models of inflammation and pain. For example, in the acetic acid-induced writhing test in mice, which models visceral pain, active compounds significantly reduce the number of writhing responses, demonstrating analgesic activity.[12] Similarly, in the carrageenan-induced paw edema model, these derivatives can reduce swelling, providing further evidence of their anti-inflammatory potential. [11]

Neuroprotective Potential

The benzodioxole scaffold is also being explored for its potential in treating neurodegenerative diseases like Parkinson's disease.[13]

Mechanism: Modulation of Neuronal Receptors

Certain benzodioxole derivatives have been shown to modulate the activity of neuronal receptors, which can be a strategy for neuroprotection. One study investigated the potential of a benzodioxole derivative (BDZ-P7) to modulate AMPA receptors.[13] In a rat model of Parkinson's disease, subchronic administration of BDZ-P7 partially reversed motor symptoms and enhanced locomotor activity.[13] This suggests a powerful regulatory effect on the nervous system and indicates the molecule's ability to protect neurons.[13] The structural similarity to flavonoids, some of which are known to interact with benzodiazepine receptors, further supports the neuroactive potential of this chemical class.[14][15]

Future Directions

While promising, research in this area is still emerging. Future work will need to focus on optimizing the neuroprotective benefits of these derivatives, potentially through the development of targeted drug delivery strategies to enhance blood-brain barrier penetration. [13] Further evaluation in other animal models of neurodegeneration, such as Alzheimer's disease and dementia, is also warranted.[13]

Conclusion

The 4-methoxybenzo[d]dioxole-5-carbaldehyde scaffold is a chemically tractable and highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structure-activity relationship studies summarized herein provide a rational basis for the future design of more potent and selective compounds. The detailed protocols offer a validated framework for researchers to synthesize and evaluate new derivatives, accelerating the journey from chemical synthesis to potential clinical application. Continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and neurology.

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